Home > Products > Screening Compounds P93153 > Raltegravir β-D-Glucuronide Methyl Ester
Raltegravir β-D-Glucuronide Methyl Ester -

Raltegravir β-D-Glucuronide Methyl Ester

Catalog Number: EVT-1505412
CAS Number:
Molecular Formula: C₂₇H₃₁FN₆O₁₁
Molecular Weight: 634.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Raltegravir β-D-Glucuronide Methyl Ester is a derivative of Raltegravir, an antiretroviral medication used primarily in the treatment of Human Immunodeficiency Virus (HIV) infections. This compound is notable for its role in enhancing the pharmacokinetics of Raltegravir by facilitating its metabolism and elimination from the body. Raltegravir itself is classified as an integrase inhibitor, which functions by preventing the integration of viral DNA into the host cell's genome, thereby inhibiting HIV replication.

Source and Classification

Raltegravir β-D-Glucuronide Methyl Ester is synthesized from Raltegravir through glucuronidation, a common metabolic pathway for drug detoxification in the liver. The compound belongs to the class of glycosylated polymers and is characterized as a glucuronide derivative due to the addition of a glucuronic acid moiety, which enhances solubility and excretion properties. Its molecular formula is C27H31FN6O11C_{27}H_{31}FN_6O_{11} with a molecular weight of 634.57 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Raltegravir β-D-Glucuronide Methyl Ester typically involves enzymatic glucuronidation, where Raltegravir is reacted with UDP-glucuronic acid in the presence of specific enzymes such as uridine 5'-diphosphate-glucuronosyltransferases (UGTs). This reaction results in the formation of the glucuronide conjugate, which can then be methylated to yield the methyl ester form.

  1. Enzymatic Glucuronidation:
    • Reagents: Raltegravir, UDP-glucuronic acid
    • Enzyme: UGTs (e.g., UGT1A1)
    • Conditions: Typically performed at physiological pH and temperature to mimic in vivo conditions.
  2. Methylation:
    • Following glucuronidation, methylation can be performed using reagents such as methyl iodide or dimethyl sulfate under basic conditions to yield the methyl ester derivative .
Molecular Structure Analysis

Structure and Data

The molecular structure of Raltegravir β-D-Glucuronide Methyl Ester features a complex arrangement including a fluoro-substituted phenyl ring and a pyrimidine core typical of integrase inhibitors. The addition of glucuronic acid significantly alters its solubility and pharmacokinetic properties.

  • Molecular Formula: C27H31FN6O11C_{27}H_{31}FN_6O_{11}
  • Molecular Weight: 634.57 g/mol
  • Structural Features:
    • Fluorine atom contributing to lipophilicity.
    • Glucuronic acid moiety enhancing water solubility.
Chemical Reactions Analysis

Reactions and Technical Details

Raltegravir β-D-Glucuronide Methyl Ester undergoes various chemical transformations, primarily related to its metabolic pathways:

  1. Hydrolysis: In vivo, this compound can be hydrolyzed back to Raltegravir and glucuronic acid by esterases present in biological systems.
  2. Phase II Metabolism: It is involved in further conjugation reactions that facilitate renal excretion.

The stability of this compound under physiological conditions makes it a suitable candidate for therapeutic applications, where it can be effectively converted back into its active form when needed .

Mechanism of Action

Process and Data

The mechanism by which Raltegravir β-D-Glucuronide Methyl Ester exerts its effects is primarily linked to its parent compound, Raltegravir. The action involves:

  1. Binding to Integrase: Raltegravir binds to the active site of HIV integrase, inhibiting its function.
  2. Inhibition of Viral DNA Integration: By preventing the integration of viral DNA into host DNA, it halts viral replication.
  3. Role of Glucuronidation: The glucuronidation process enhances the drug's bioavailability and facilitates its elimination from the body, thereby maintaining effective therapeutic levels over extended periods .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Raltegravir β-D-Glucuronide Methyl Ester exhibits several key physical and chemical properties:

These properties contribute to its efficacy as an antiretroviral agent .

Applications

Scientific Uses

Raltegravir β-D-Glucuronide Methyl Ester has several important applications in scientific research:

  1. Pharmacokinetic Studies: Used to study drug metabolism and elimination pathways.
  2. Therapeutic Monitoring: Helps in understanding dosing regimens for optimal therapeutic outcomes.
  3. Drug Development: Serves as a model compound for developing new integrase inhibitors with improved pharmacological profiles.
Chemical Characterization of Raltegravir β-D-Glucuronide Methyl Ester

Structural Elucidation and Molecular Properties

Raltegravir β-D-Glucuronide Methyl Ester (C₂₇H₃₁FN₆O₁₁; MW 634.57 g/mol) is a chemically modified metabolite of the HIV integrase inhibitor raltegravir. This derivative features a β-D-glucuronic acid moiety conjugated to the raltegravir scaffold via an O-glucuronidation at the pyrimidinone ring, with the glucuronic acid's carboxyl group esterified with methanol. The resulting structure contains multiple chiral centers in the glucuronide component, specifically at positions C-1' (anomeric carbon), C-2', C-3', C-4', and C-5', conferring strict stereochemical requirements for biological recognition [3] [6].

The compound’s systematic IUPAC name is:(2S,3S,4S,5R,6S)-6-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid methyl ester [3] [6]. Key structural features include:

  • Pyrimidinone Core: Retains raltegravir’s pharmacophore essential for integrase inhibition.
  • Oxadiazole Ring: Preserved 5-methyl-1,3,4-oxadiazole-2-carboxamide group enhancing hydrophobic interactions.
  • Glucuronide Conjugate: Polar sugar moiety increasing molecular weight and altering solubility.
  • Methyl Ester: Masking the carboxylic acid group of glucuronic acid, modifying charge and lipophilicity [3] [4] [6].

Table 1: Molecular Properties of Raltegravir β-D-Glucuronide Methyl Ester

PropertyValue/Description
Molecular FormulaC₂₇H₃₁FN₆O₁₁
Molecular Weight634.57 g/mol
CAS Registry NumberNot Available (NA)
Stereochemistryβ-D-configuration at anomeric carbon; (2S,3S,4S,5R,6S)
Key Functional GroupsMethyl ester, glucuronide, oxadiazole, pyrimidinone
Pharmacopeial StatusNon-pharmacopeial; reference standard available

Synthesis Pathways and Optimization Strategies

The synthesis of Raltegravir β-D-Glucuronide Methyl Ester proceeds via a sequential biotransformation-chemical modification strategy:

  • Enzymatic Glucuronidation: Raltegravir undergoes UDP-glucuronosyltransferase (UGT1A1)-mediated conjugation in hepatic microsomes, forming Raltegravir β-D-Glucuronide (C₂₆H₂₉FN₆O₁₁; MW 620.54 g/mol). This reaction occurs regioselectively at the phenolic oxygen of raltegravir’s dihydropyrimidin-4-one ring [1] [6].

  • Chemical Esterification: The glucuronide’s carboxylic acid group is methylated using diazomethane (CH₂N₂) or methyl iodide (CH₃I) under alkaline conditions. This step requires stringent control to prevent O-methylation side products or degradation of the acid-labile oxadiazole ring [3] [4].

Optimization strategies focus on:

  • Reaction Purity: Use of protecting groups (e.g., acetyl derivatives like Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester) during esterification to prevent sugar ring degradation [4].
  • Chromatographic Separation: Employing reversed-phase HPLC (C18 columns) to resolve intermediates, exploiting polarity differences between glucuronide precursors and the methyl ester product [1].
  • Deuterated Analogs: Synthesis of Raltegravir β-D-Glucuronide Methyl Ester-d₃ (C₂₇H₂₈D₃FN₆O₁₁) as internal standards for mass spectrometry, ensuring accurate quantification during analytical method validation [4].

Table 2: Key Synthetic Intermediates for Raltegravir β-D-Glucuronide Methyl Ester

IntermediateMolecular FormulaRole in Synthesis
Raltegravir β-D-Glucuronide (CAS 952654-62-5)C₂₆H₂₉FN₆O₁₁Direct precursor via UGT1A1 metabolism
Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl EsterC₃₃H₃₇FN₆O₁₄Protected intermediate for selective methylation
Raltegravir β-D-Glucuronide Methyl Ester-d₃C₂₇H₂₈D₃FN₆O₁₁Isotopically labeled analytical standard

Physicochemical Stability and Degradation Profiles

Raltegravir β-D-Glucuronide Methyl Ester exhibits complex stability profiles due to hydrolytically labile functionalities:

  • Ester Hydrolysis: The methyl ester group undergoes pH-dependent hydrolysis, regenerating Raltegravir β-D-Glucuronide. This reaction accelerates under alkaline conditions (pH >8.0) but is minimal at pH 4.0–6.0 [3] [4].
  • Glycosidic Bond Instability: The β-glucuronide linkage is susceptible to enzymatic cleavage by β-glucuronidases and acid-catalyzed hydrolysis, releasing raltegravir. This degradation pathway dominates in biological matrices but occurs slowly in acidic buffers (t₁/₂ >24h at pH 2.0) [1] [6].
  • Oxadiazole Ring Degradation: Under strong oxidative stress (e.g., H₂O₂/acetic acid), the 5-methyl-1,3,4-oxadiazole moiety decomposes to carboxylic acid derivatives, though this is less prevalent than hydrolysis [4].

Stabilization approaches include:

  • Temperature Control: Storage at –20°C reduces hydrolysis rates by >90% compared to ambient conditions.
  • Matrix Modification: Use of acidified solvents (0.1% formic acid) in analytical samples inhibits enzymatic and non-enzymatic degradation [1].
  • Lyophilization: Solid-state storage as lyophilized powder enhances long-term stability over solutions [4].

Degradation kinetics follow first-order models for both ester hydrolysis and glucuronide cleavage, with activation energies (Ea) of 65–75 kJ/mol, indicating sensitivity to thermal stress.

Impurity Profiling and Regulatory Considerations

Impurity profiling of Raltegravir β-D-Glucuronide Methyl Ester is critical for its use as a reference standard in bioanalytical methods. Key impurities arise from:1. Process-Related Impurities:- Unreacted Glucuronide: Raltegravir β-D-Glucuronide (C₂₆H₂₉FN₆O₁₁) from incomplete esterification.- Acetylated Derivatives: Residual 2,3,4-tri-O-acetyl intermediates (C₃₃H₃₇FN₆O₁₄) if deprotection is incomplete [4].

  • Degradation Impurities:
  • Raltegravir: Generated via enzymatic or acidic cleavage of the glucuronide bond.
  • Demethylated Ester: Raltegravir β-D-Glucuronide from ester hydrolysis.
  • Oxadiazole Ring-Opened Products: E.g., Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate (C₂₀H₂₃FN₄O₆) formed under hydrolytic stress [4].

Regulatory considerations emphasize:

  • Analytical Controls: LC–MS/MS methods with resolution (Rs >1.5) between Raltegravir β-D-Glucuronide Methyl Ester and its impurities. Validated methods exhibit linearity (r² >0.995) in ranges of 0.1–20 μg/mL for impurities [1] [6].
  • Specification Limits: ICH Q3B guidelines require identification thresholds of 0.10% for known impurities and 0.05% for unknown impurities in reference materials.
  • Isotopic Standards: Use of deuterated analogs (e.g., Raltegravir β-D-Glucuronide Methyl Ester-d₃) as internal standards to enhance quantification accuracy during therapeutic monitoring or metabolite studies [4].

Table 3: Major Impurities in Raltegravir β-D-Glucuronide Methyl Ester

Impurity NameMolecular FormulaOriginDetection Method
Raltegravir β-D-Glucuronide (CAS 952654-62-5)C₂₆H₂₉FN₆O₁₁Incomplete esterificationLC-MS/MS (m/z 619→303)
Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl EsterC₃₃H₃₇FN₆O₁₄Incomplete deacetylationHPLC-UV (254 nm)
RaltegravirC₂₀H₂₁FN₆O₅DeglycosylationLC-MS/MS (m/z 443→316)
Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetateC₂₀H₂₃FN₄O₆Oxadiazole hydrolysisHPLC-DAD

Properties

Product Name

Raltegravir β-D-Glucuronide Methyl Ester

Molecular Formula

C₂₇H₃₁FN₆O₁₁

Molecular Weight

634.57

Synonyms

4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-Glucopyranosiduronic Acid Methyl Ester;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.